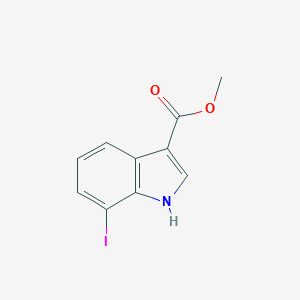

methyl 7-iodo-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 7-iodo-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 7-iodo-1H-indole-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the preparation of polysubstituted indoles. The compound can undergo various transformations, including:

- C-H Functionalization : Recent studies have demonstrated its utility in C-H arylation reactions, which allow for the selective introduction of aryl groups into the indole framework. This method is particularly advantageous due to its ability to operate under mild conditions and produce high yields of desired products .

- Synthesis of Indole Derivatives : The compound can be used as a starting material for synthesizing other indole derivatives by employing different electrophiles. For instance, it has been shown to react with aryl iodides in the presence of palladium catalysts to yield C4 arylated products, showcasing its potential in creating complex molecular architectures .

Medicinal Chemistry

This compound has been investigated for its biological activity, particularly in the development of antimicrobial agents:

- Antimicrobial Properties : Certain derivatives of indole compounds, including this compound, have exhibited effectiveness against various bacterial and fungal pathogens. This activity is attributed to the indole core's ability to interact with biological targets, making it a candidate for further pharmacological studies.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Organic Electronics : The unique electronic properties of indole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the incorporation of such compounds into electronic devices is ongoing, focusing on enhancing device efficiency and stability .

Summary Table of Applications

Case Studies

- C-H Arylation Study : In a study published in Nature, researchers demonstrated the successful arylation of this compound using iodobenzene under palladium catalysis, resulting in high yields of C4 arylated products. This method highlights the compound's versatility as a building block for complex molecules .

- Antimicrobial Testing : A series of derivatives based on this compound were synthesized and tested against various pathogens. The results indicated significant antibacterial activity, suggesting potential for development into new antimicrobial agents.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling

The compound undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. For example:

| Reaction Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 85% | Synthesis of 7-arylindoles |

| 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | 78% | Heterocycle functionalization |

This reaction preserves the ester group, allowing further derivatization at C-3 .

Nucleophilic Substitution

The C-7 iodine atom is susceptible to nucleophilic displacement under mild conditions:

Methoxylation

Treatment with sodium methoxide in DMSO replaces iodine with a methoxy group:

7 INaOMe DMSO7 OMe

Yield : 92% .

Amine Coupling

Primary amines (e.g., benzylamine) react via SNAr to form 7-aminated indoles:

7 I+PhCH NH CuI K PO 7 NHCH Ph

Yield : 65–78% .

Functionalization at the Indole Nitrogen

The N–H group undergoes alkylation or acylation to modulate electronic properties:

N-Alkylation

Using alkyl halides and NaH in DMF:

| Alkylating Agent | Conditions | Yield | Product |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C → RT | 89% | N-Methyl derivative |

Eigenschaften

CAS-Nummer |

123020-21-3 |

|---|---|

Molekularformel |

C10H8INO2 |

Molekulargewicht |

301.08 g/mol |

IUPAC-Name |

methyl 7-iodo-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |

InChI-Schlüssel |

PFDZYKQIHMNZRG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CNC2=C1C=CC=C2I |

Kanonische SMILES |

COC(=O)C1=CNC2=C1C=CC=C2I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.